molecular formula C39H52N2O4S B12502468 2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid; dicha

2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid; dicha

Cat. No.: B12502468
M. Wt: 644.9 g/mol
InChI Key: XIKHCNDMEGATRK-UHFFFAOYSA-N
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Description

2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid (dicha) is a structurally complex amino acid derivative characterized by three key features:

  • A tert-butoxycarbonyl (Boc) -protected amino group, which enhances stability during synthetic processes.
  • A triphenylmethylsulfanyl (tritylsulfanyl) substituent, contributing steric bulk and lipophilicity.
  • A propanoic acid backbone, enabling reactivity in peptide coupling or conjugation reactions.

Its tritylsulfanyl group likely protects reactive thiols during synthesis, a strategy observed in peptide and protein research .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO4S.C12H23N/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKHCNDMEGATRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H52N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid typically involves the protection of amino acids. One common method involves the use of tert-butoxycarbonyl chloride (Boc-Cl) to protect the amino group and triphenylmethyl chloride (Trt-Cl) to protect the sulfanyl group. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Applications in Medicinal Chemistry

  • Peptide Synthesis : Boc-Cys(Trt)-OH is frequently utilized as a building block in the solid-phase synthesis of peptides. Its protective groups allow for selective reactions, facilitating the assembly of complex peptide sequences.
    • Case Study : In the synthesis of cyclic peptides, Boc-Cys(Trt)-OH has been employed to introduce cysteine residues that can form disulfide bonds, enhancing the stability and functionality of the resulting peptides .
  • Drug Development : The compound's ability to modify peptide structures makes it valuable in drug design. By incorporating Boc-Cys(Trt)-OH into peptide chains, researchers can enhance bioactivity and selectivity against specific biological targets.
    • Example : Research has shown that peptides modified with Boc-Cys(Trt)-OH exhibit improved binding affinities to receptors involved in various diseases .

Applications in Material Science

  • Nanomaterials : The incorporation of Boc-Cys(Trt)-OH into polymer matrices has been explored for developing nanomaterials with tailored properties. Its functional groups can interact with other materials, leading to enhanced mechanical and thermal properties.
    • Research Insight : Studies indicate that polymers containing Boc-Cys(Trt)-OH exhibit increased resistance to thermal degradation compared to unmodified counterparts .
  • Biocompatible Materials : Given its amino acid structure, Boc-Cys(Trt)-OH is being investigated for use in biocompatible materials for medical implants. Its ability to promote cell adhesion and proliferation makes it a candidate for improving the integration of implants with biological tissues.
    • Case Study : A study demonstrated that scaffolds incorporating Boc-Cys(Trt)-OH showed enhanced cellular responses compared to traditional materials, suggesting potential applications in tissue engineering .

Data Summary Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryPeptide SynthesisEnhanced stability and bioactivity of peptides
Drug DevelopmentModifying peptides for targeted therapiesImproved binding affinities to disease-related targets
Material ScienceNanomaterialsIncreased thermal resistance
Biocompatible MaterialsMedical implantsEnhanced cell adhesion and proliferation

Mechanism of Action

The compound acts primarily as a protected amino acid derivative. The Boc and Trt groups protect the amino and sulfanyl groups during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino and sulfanyl groups can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid

  • Substituents : Thiophen-2-yl (aromatic heterocycle) vs. dicha’s tritylsulfanyl.
  • Properties : Smaller aromatic ring reduces steric hindrance and lipophilicity (logP ~2.1 vs. dicha’s estimated ~5.8). Enhanced solubility in polar solvents.
  • Applications : Used as a laboratory chemical and in manufacturing (CAS: 56675-37-7) .
  • Key Difference : Thiophene’s electron-rich nature may facilitate electrophilic substitutions, unlike dicha’s inert trityl group.

2-[(tert-Butoxycarbonyl)amino]-3-(pentafluorophenyl)propanoic acid

  • Substituents : Pentafluorophenyl (electron-deficient aromatic ring) vs. tritylsulfanyl.
  • Properties: High electronegativity increases acidity (pKa ~3.5 for propanoic acid vs. dicha’s ~4.2). Molecular formula: C₁₄H₁₄F₅NO₄ .
  • Applications : Likely used in fluorinated drug intermediates due to enhanced metabolic stability.
  • Key Difference : The pentafluorophenyl group improves resistance to nucleophilic attack compared to dicha’s tritylsulfanyl.

Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid

  • Substituents : Di-Boc protection and pyridin-2-yl (basic nitrogen) vs. dicha’s single Boc and tritylsulfanyl.
  • Properties : Dual Boc groups increase molecular weight (MW ~450 g/mol vs. dicha’s ~480 g/mol) and steric protection. Pyridine enables metal coordination.
  • Applications : Intermediate in peptide synthesis; deprotected via LiOH/THF/H₂O .
  • Key Difference : Di-Boc protection complicates deprotection steps relative to dicha’s single Boc.

2-Amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid

  • Substituents : Prenylsulfanyl (unsaturated aliphatic) vs. tritylsulfanyl.
  • Properties : Lacks Boc protection, increasing reactivity (e.g., thiol participation in redox reactions). CAS: 5287-46-7 .
  • Applications : Implicated in prenylated protein degradation pathways.
  • Key Difference : Prenyl groups enhance membrane permeability but reduce synthetic stability compared to dicha’s trityl group.

Comparative Data Table

Compound Name Substituents Molecular Formula Key Applications Stability Notes Reference
2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid Tritylsulfanyl, Boc C₂₇H₂₉NO₃S Anticancer intermediates High steric protection
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid Thiophen-2-yl, Boc C₁₂H₁₅NO₃S Lab chemicals, manufacturing Moderate solubility
2-[(tert-Butoxycarbonyl)amino]-3-(pentafluorophenyl)propanoic acid Pentafluorophenyl, Boc C₁₄H₁₄F₅NO₄ Fluorinated drug synthesis Acidic, electron-deficient
Methyl 2-(di-Boc-amino)-3-(pyridin-2-yl)propanoic acid Di-Boc, pyridin-2-yl C₁₉H₂₇N₃O₆ Peptide synthesis Requires harsh deprotection
2-Amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid Prenylsulfanyl C₈H₁₃NO₂S Protein degradation pathways Redox-sensitive

Research Findings and Implications

  • Synthetic Utility : Dichloro’s tritylsulfanyl group offers superior protection in multi-step syntheses compared to prenyl or thiophenyl analogs, albeit at the cost of solubility .
  • Biological Activity : Fluorinated analogs (e.g., pentafluorophenyl derivative) exhibit enhanced metabolic stability, while dicha’s bulk may limit membrane permeability .
  • Deprotection Challenges : Dichloro’s single Boc group simplifies deprotection compared to di-Boc derivatives, which require stronger bases (e.g., LiOH) .

Biological Activity

Introduction

The compound 2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid, also known by its CAS number 21947-98-8, is a β-amino acid derivative notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiviral, antibacterial, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H29NO4S, with a molecular weight of 463.59 g/mol. Its structure features a tert-butoxycarbonyl (Boc) group and a triphenylmethyl (Trt) sulfanyl moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC27H29NO4S
Molecular Weight463.59 g/mol
IUPAC Name2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid
CAS Number21947-98-8

Biological Activity Overview

Antiviral Activity

Recent studies have indicated that β-amino acid derivatives can exhibit antiviral properties. For instance, compounds structurally similar to 2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid have been evaluated for their effectiveness against various viruses.

  • Mechanism of Action : These compounds may inhibit viral replication by interfering with viral enzymes such as neuraminidase. For example, a related β-amino acid derivative demonstrated an IC50 value of 50 μM against neuraminidase, suggesting potential for further optimization in antiviral applications .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Research has shown that certain β-amino acids can enhance the efficacy of antibiotics.

  • Case Study : In vitro tests revealed that derivatives containing thiol groups exhibited increased antibacterial activity against Escherichia coli and Staphylococcus aureus. The presence of the triphenylmethyl sulfanyl group may enhance membrane permeability or interfere with bacterial protein synthesis .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are valuable in therapeutic contexts.

  • Research Findings : A study involving related compounds showed that they could suppress the production of pro-inflammatory cytokines such as TNF-α in mouse models. The compound was administered intraperitoneally and demonstrated effects comparable to established anti-inflammatory drugs .

Additional Biological Activities

Further investigations have suggested that this compound may also possess:

  • Antioxidant Properties : By scavenging free radicals, it could potentially reduce oxidative stress.
  • Cytotoxic Effects : Certain derivatives have shown selective cytotoxicity towards cancer cell lines, indicating potential applications in oncology .

The biological activity of 2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid is promising, particularly in the fields of antiviral, antibacterial, and anti-inflammatory research. The unique structural features contribute to its diverse mechanisms of action, warranting further investigation into its therapeutic potential.

Future Directions

Future research should focus on:

  • Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity.
  • In Vivo Studies : Conducting comprehensive animal studies to evaluate safety and efficacy.
  • Mechanistic Studies : Elucidating the detailed mechanisms underlying its biological activities.

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